H-Ala-gly-ala-OH
Overview
Description
H-Ala-gly-ala-OH, also known as alanylglycylalanine, is a tripeptide composed of three amino acids: alanine, glycine, and alanine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and are fundamental components in the structure and function of cells.
Mechanism of Action
Target of Action
H-Ala-gly-ala-OH, also known as Gly-Ala, is a dipeptide composed of glycine and alanine
Mode of Action
It’s known that dipeptides can interact with their targets through various mechanisms, such as direct binding, modulation of enzymatic activity, or alteration of membrane permeability . The specific mode of action of Gly-Ala would depend on its precise target within the cell.
Biochemical Pathways
Gly-Ala, as a dipeptide, is involved in protein synthesis and metabolism. It’s synthesized from its component amino acids, glycine and alanine, through peptide bond formation . This process involves the carboxyl group of one amino acid reacting with the amino group of the other, releasing a molecule of water. The resulting dipeptide can then be incorporated into larger polypeptides or proteins, or it can be broken down through hydrolysis to release its constituent amino acids .
Pharmacokinetics
It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body via the bloodstream . They can be metabolized by various enzymes, including peptidases, which break them down into their constituent amino acids. These amino acids can then be further metabolized or excreted in the urine .
Result of Action
For example, they can modulate enzymatic activity, alter cell signaling, or affect membrane permeability . The specific effects of Gly-Ala would depend on its precise targets and mode of action.
Action Environment
The action of Gly-Ala can be influenced by various environmental factors. For example, changes in pH or temperature can affect the stability of the dipeptide or its ability to interact with its targets . Additionally, the presence of other molecules, such as enzymes or competing ligands, can also influence the action of Gly-Ala .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-gly-ala-OH involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds . The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is built step-by-step, and after the synthesis is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
H-Ala-gly-ala-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds .
Scientific Research Applications
H-Ala-gly-ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Serves as a substrate in enzymatic studies to understand protease activity.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Glycylalanylglycine (H-Gly-ala-gly-OH): Another tripeptide with similar properties but different amino acid sequence.
Alanylglycylglycine (H-Ala-gly-gly-OH): Similar structure but with two glycine residues.
Glycylglycylalanine (H-Gly-gly-ala-OH): Contains two glycine residues and one alanine.
Uniqueness
H-Ala-gly-ala-OH is unique due to its specific sequence of amino acids, which influences its chemical properties and biological activity. The presence of two alanine residues provides distinct hydrophobic characteristics, affecting its interaction with other molecules and its stability in various environments .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVBBGVOILKPO-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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